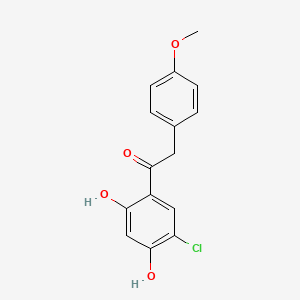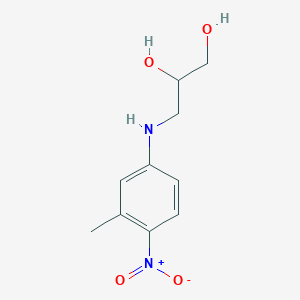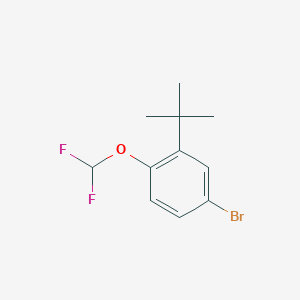![molecular formula C13H16N4O2 B8426565 N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline](/img/structure/B8426565.png)
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline
Vue d'ensemble
Description
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is a compound that features both an imidazole ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Imidazol-1-ylpropyl)-(4-nitrophenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-methylphenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-nitrophenyl)amine
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H16N4O2 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3 |
Clé InChI |
WWERADVQPLYCNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NCCCN2C=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-Methylpyridin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B8426520.png)
![5-[6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl]thiophene-2-carboxamide](/img/structure/B8426528.png)
![2,3-Dimethoxy-5,6,8,9,14,14a-hexahydroisoquino[1,2-b][3]benzazepine](/img/structure/B8426532.png)





![6-Chloro-3-(1H-pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8426583.png)


